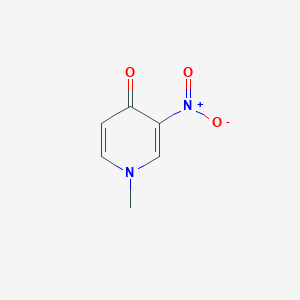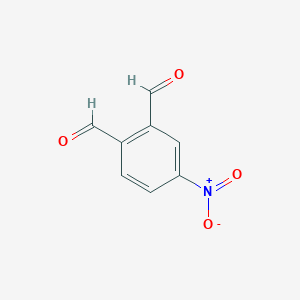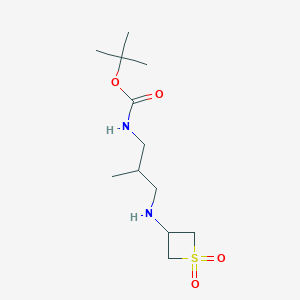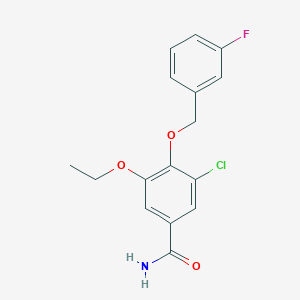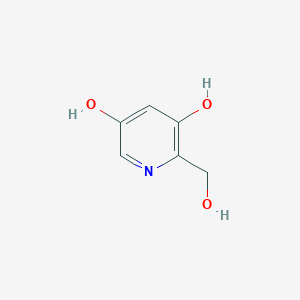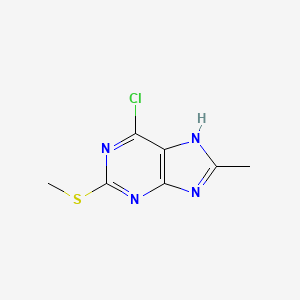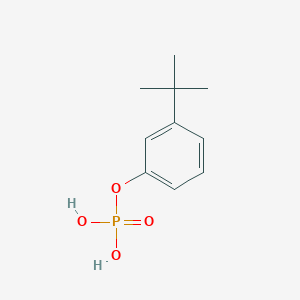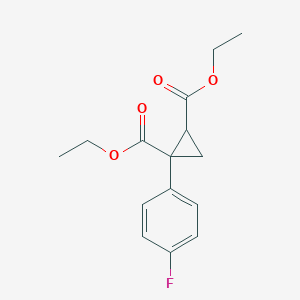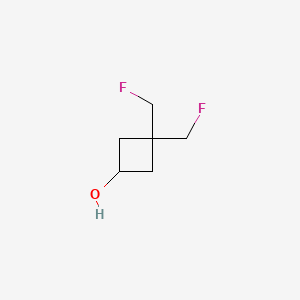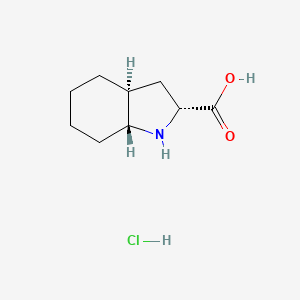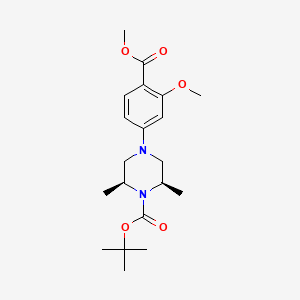
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is a complex organic compound with a piperazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through a cyclization reaction involving appropriate diamines and dihaloalkanes.
Introduction of Substituents: The tert-butyl group, methoxy groups, and methoxycarbonyl group are introduced through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methoxycarbonyl group can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper (Cu) salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the methoxycarbonyl group can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (2S,6R)-4-(3-hydroxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
- Tert-butyl (2S,6R)-4-(3-methoxy-4-(hydroxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
Uniqueness
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C20H30N2O5 |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
tert-butyl (2R,6S)-4-(3-methoxy-4-methoxycarbonylphenyl)-2,6-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O5/c1-13-11-21(12-14(2)22(13)19(24)27-20(3,4)5)15-8-9-16(18(23)26-7)17(10-15)25-6/h8-10,13-14H,11-12H2,1-7H3/t13-,14+ |
Clave InChI |
SVNPAHJCSIDRDO-OKILXGFUSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
SMILES canónico |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


